

Application Notes and Protocols for Fosfomycin Calcium Susceptibility Testing

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Compound of Interest

Compound Name: *fosfomycin calcium*

Cat. No.: *B1167986*

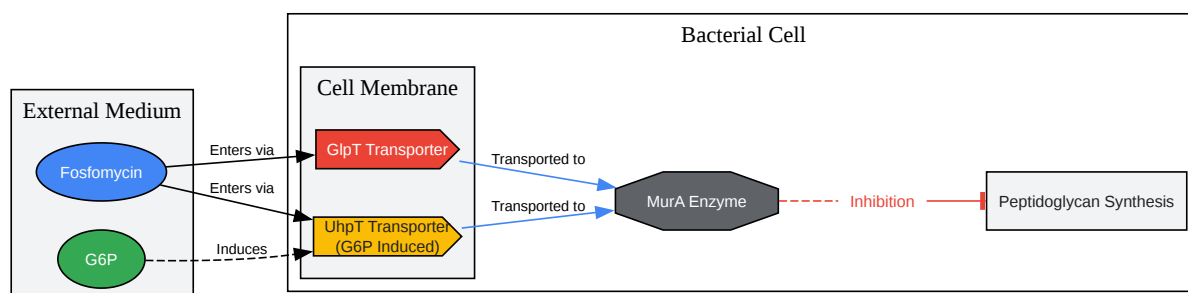
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to fosfomycin. Accurate susceptibility testing is crucial for the clinical application of this re-emerging antibiotic, particularly in the context of multidrug-resistant infections. The following sections detail the methodologies for agar dilution, broth microdilution, and disk diffusion testing, along with interpretive criteria from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action and the Importance of Glucose-6-Phosphate (G6P)

Fosfomycin inhibits the initial step in bacterial cell wall biosynthesis by inactivating the enzyme MurA.^[1] Its entry into the bacterial cell is facilitated by two transport systems: the L-alpha-glycerophosphate transporter (GlpT) and the hexose phosphate uptake transporter (UhpT). The expression of the UhpT transporter is induced by glucose-6-phosphate (G6P). Therefore, supplementation of the testing medium with G6P is critical for reliable and reproducible in vitro fosfomycin susceptibility testing results, as it enhances the uptake of the antibiotic.^[2]



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Figure 1: Fosfomycin cellular uptake and mechanism of action.

Quantitative Data Summary

The following tables summarize the interpretive criteria for fosfomycin susceptibility testing according to CLSI and EUCAST guidelines. It is important to note that breakpoints are often specific to the organism, site of infection (e.g., urinary tract), and the formulation of fosfomycin (oral or intravenous).

Table 1: CLSI Interpretive Criteria for Fosfomycin

CLSI provides breakpoints primarily for *Escherichia coli* and *Enterococcus faecalis* from urinary tract infections.[3][4]

Organism	Method	Susceptible	Intermediate	Resistant
Escherichia coli (Urinary tract isolates only)	Agar Dilution (MIC, µg/mL)	≤ 64	128	≥ 256
Disk Diffusion (200 µg disk with 50 µg G6P; mm)	≥ 16	13 - 15	≤ 12	
Enterococcus faecalis (Urinary tract isolates only)	Agar Dilution (MIC, µg/mL)	≤ 64	128	≥ 256
Disk Diffusion (200 µg disk with 50 µg G6P; mm)	≥ 16	13 - 15	≤ 12	

Table 2: EUCAST Interpretive Criteria for Fosfomycin

EUCAST provides breakpoints for both oral and intravenous fosfomycin, with specific criteria for different bacterial groups.[\[5\]](#)[\[6\]](#)

Organism/Group	Formulation	Method	Susceptible (S)	Resistant (R)
Escherichia coli (uncomplicated UTI)	Oral	Agar Dilution (MIC, µg/mL)	≤ 8	> 8
Disk Diffusion (200 µg disk; mm)	≥ 24	< 24		
Enterobacterales (systemic infections)	Intravenous	Agar Dilution (MIC, µg/mL)	≤ 32	> 32
Disk Diffusion (200 µg disk; mm)	≥ 21	< 21		
Staphylococci	Intravenous	Agar Dilution (MIC, µg/mL)	≤ 32	> 32

Note: For organisms without established breakpoints, interpretation of results should be done with caution and in consultation with infectious disease specialists.

Quality Control (QC)

Routine quality control is essential for ensuring the accuracy of susceptibility testing results. The following table provides the acceptable QC ranges for reference strains.

Table 3: Quality Control Ranges for Fosfomycin Susceptibility Testing

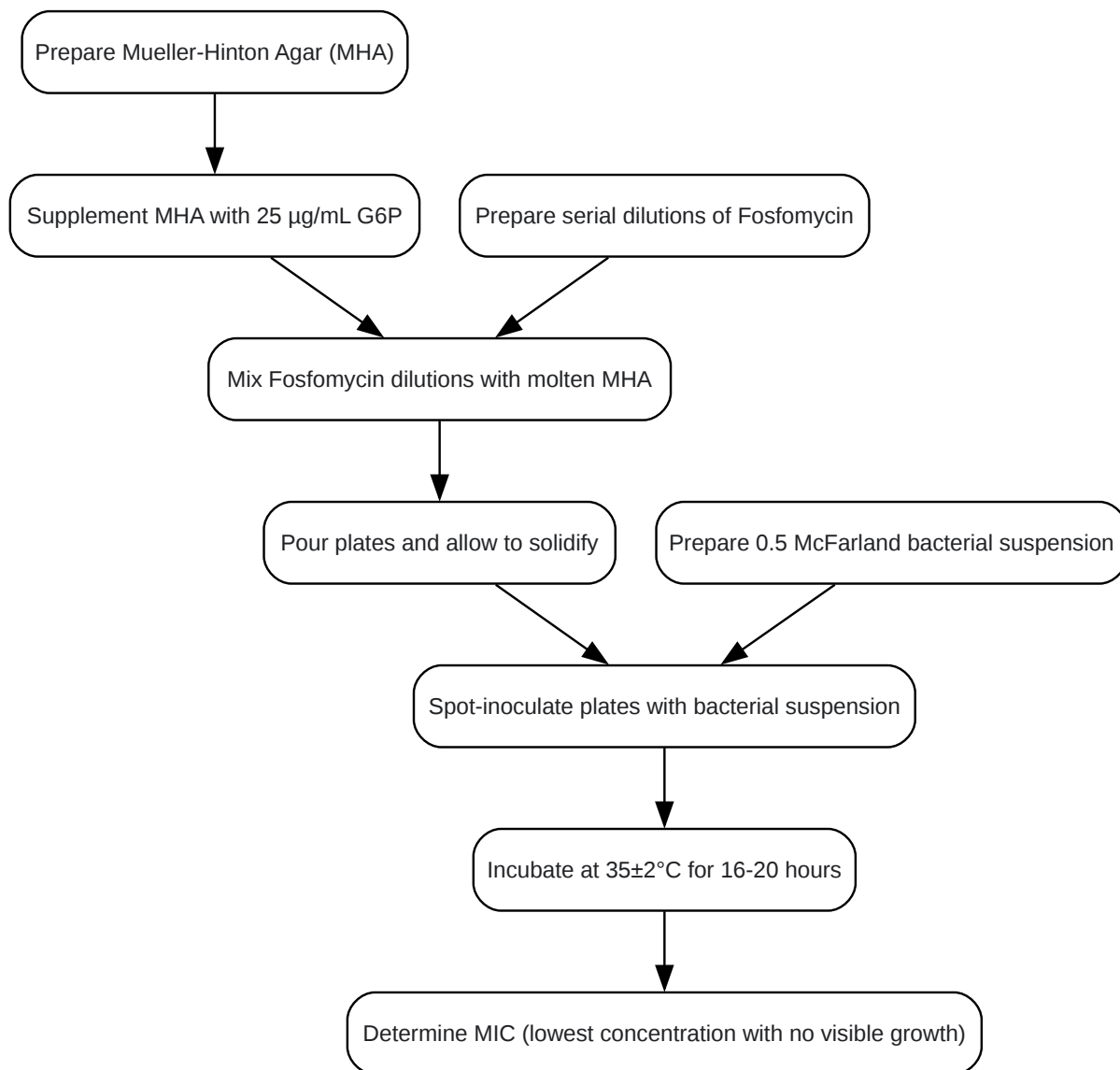
QC Strain	Method	Acceptable Range (CLSI)	Acceptable Range (EUCAST)
Escherichia coli ATCC® 25922™	Agar Dilution (MIC, µg/mL)	0.5 - 2	1 - 4
Disk Diffusion (200 µg disk; mm)	22 - 30	24 - 30	
Enterococcus faecalis ATCC® 29212™	Agar Dilution (MIC, µg/mL)	32 - 128	32 - 128
Staphylococcus aureus ATCC® 29213™	Agar Dilution (MIC, µg/mL)	0.5 - 4	1 - 4

Experimental Protocols

The following are detailed protocols for the three primary methods of fosfomycin susceptibility testing.

Agar Dilution Method (Reference Method)

The agar dilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of fosfomycin.[2]



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Figure 2: Workflow for Fosfomycin Agar Dilution Susceptibility Testing.

Materials:

- **Fosfomycin calcium** powder
- Mueller-Hinton Agar (MHA)

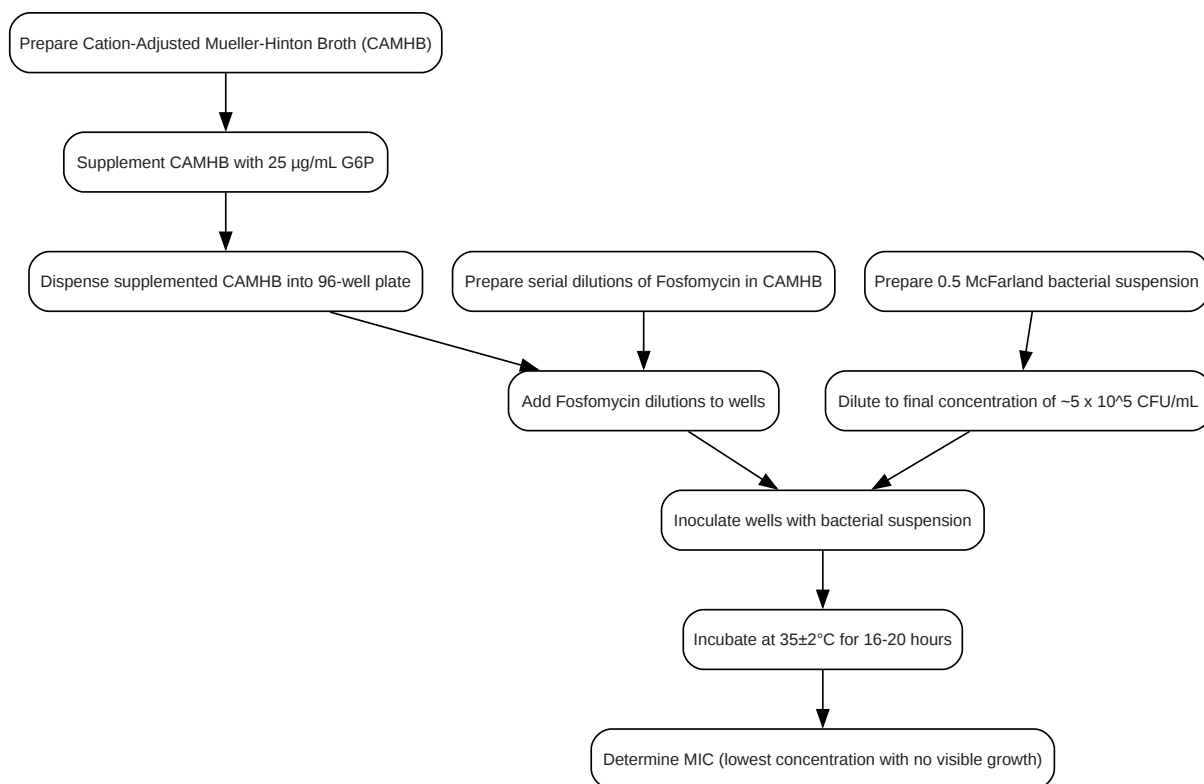
- Glucose-6-phosphate (G6P) solution (25 mg/mL stock)
- Sterile petri dishes
- Sterile saline or Mueller-Hinton Broth (MHB)
- 0.5 McFarland turbidity standard
- Bacterial isolates and QC strains
- Inoculator (optional)

Procedure:

- **Media Preparation:** Prepare MHA according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add G6P solution to a final concentration of 25 µg/mL.
- **Fosfomycin Plate Preparation:** Prepare serial twofold dilutions of fosfomycin in a suitable solvent. Add a defined volume of each fosfomycin dilution to aliquots of the molten G6P-supplemented MHA to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.
- **Inoculum Preparation:** From a fresh (18-24 hour) culture, suspend several colonies in sterile saline or MHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 10^4 CFU per spot.
- **Inoculation:** Spot-inoculate the prepared agar plates with the standardized bacterial suspension. A growth control plate (without fosfomycin) should be included.
- **Incubation:** Incubate the plates at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- **Result Interpretation:** The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth.

Broth Microdilution Method

While not the reference method, broth microdilution is a common alternative for determining MICs.



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Figure 3: Workflow for Fosfomycin Broth Microdilution Susceptibility Testing.

Materials:

- **Fosfomycin calcium** powder

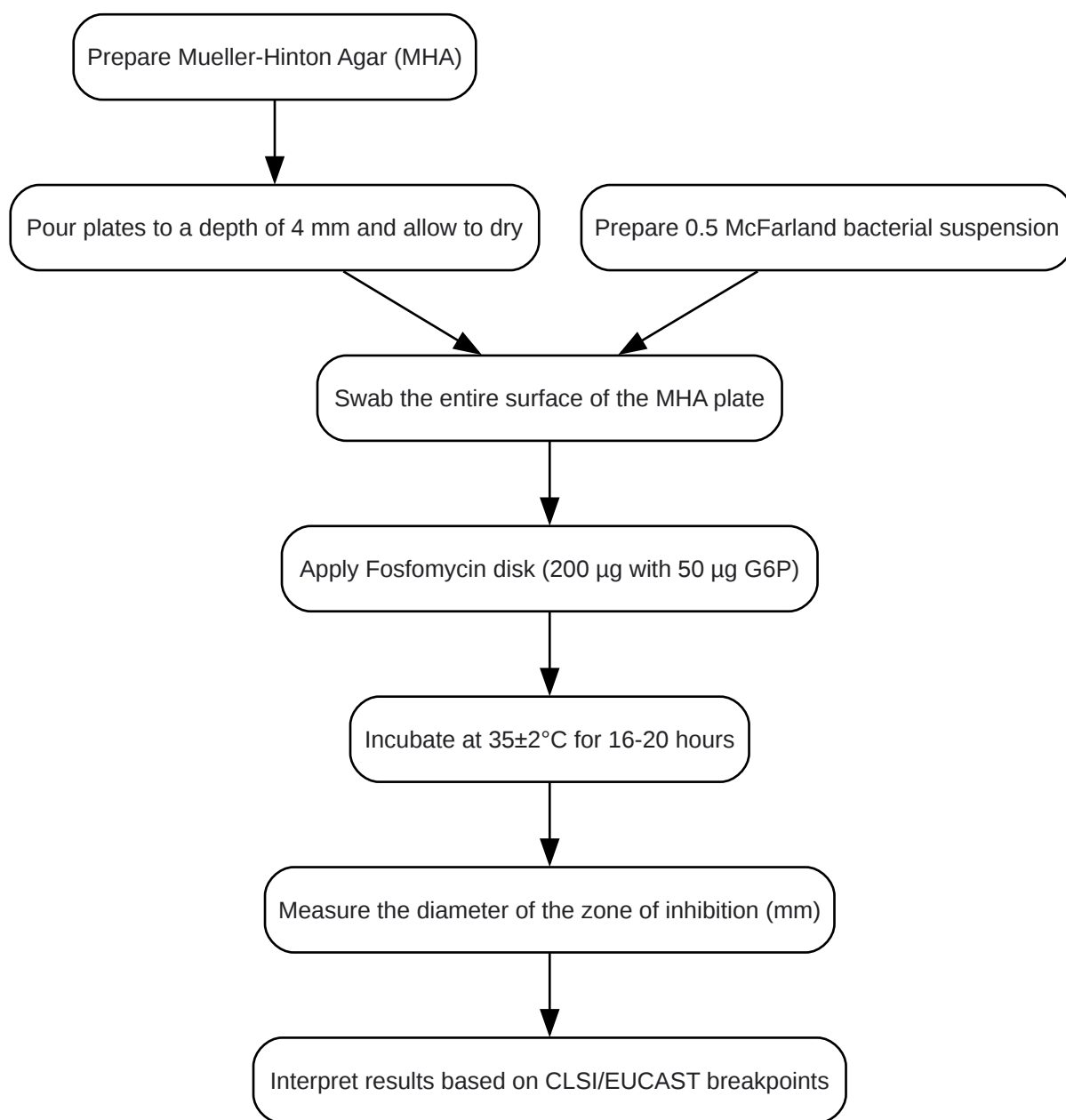
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Glucose-6-phosphate (G6P) solution (25 mg/mL stock)
- Sterile 96-well microtiter plates
- Sterile saline
- 0.5 McFarland turbidity standard
- Bacterial isolates and QC strains

Procedure:

- **Media Preparation:** Prepare CAMHB according to the manufacturer's instructions and supplement with G6P to a final concentration of 25 µg/mL.
- **Plate Preparation:** Dispense the G6P-supplemented CAMHB into the wells of a 96-well plate. Prepare serial twofold dilutions of fosfomycin directly in the plate or in separate tubes and then transfer to the plate.
- **Inoculum Preparation:** Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the G6P-supplemented CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- **Inoculation:** Inoculate each well with the standardized bacterial suspension. Include a growth control well (no fosfomycin) and a sterility control well (no inoculum).
- **Incubation:** Cover the plate and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- **Result Interpretation:** The MIC is the lowest concentration of fosfomycin that shows no visible growth.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative method for assessing susceptibility.



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Figure 4: Workflow for Fosfomycin Disk Diffusion Susceptibility Testing.

Materials:

- Mueller-Hinton Agar (MHA) plates
- Fosfomycin disks (200 µg fosfomycin and 50 µg G6P)

- Sterile saline or MHB
- 0.5 McFarland turbidity standard
- Sterile swabs
- Bacterial isolates and QC strains
- Ruler or caliper

Procedure:

- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even growth.
- Disk Application: Aseptically apply a fosfomycin disk to the surface of the inoculated agar.
- Incubation: Invert the plates and incubate at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Result Interpretation: Measure the diameter of the zone of complete inhibition in millimeters. Interpret the results based on the zone diameter breakpoints provided in Tables 1 and 2. Note that EUCAST guidelines recommend ignoring isolated colonies within the zone of inhibition, while CLSI advises considering them.[6]

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